molecular formula C25H34O8 B10853130 salvinorin B propoxymethyl ether

salvinorin B propoxymethyl ether

Cat. No.: B10853130
M. Wt: 462.5 g/mol
InChI Key: WNDQODUGHMFWNT-BYDLNXCSSA-N
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Description

Salvinorin B propoxymethyl ether is a semi-synthetic analogue of the natural product salvinorin A. It is known for its potent activity at the kappa-opioid receptor, which makes it a subject of interest in scientific research. This compound has a longer duration of action compared to salvinorin A and exhibits increased affinity and potency at the kappa-opioid receptor .

Preparation Methods

Salvinorin B propoxymethyl ether is synthesized from salvinorin B. The synthetic route involves the modification of the hydroxyl group at the C-2 position of salvinorin B to introduce a propoxymethyl ether group. This modification enhances the compound’s pharmacological properties. The reaction conditions typically involve the use of an appropriate alkylating agent under basic conditions .

Chemical Reactions Analysis

Salvinorin B propoxymethyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be conducted using nucleophiles such as halides or alkoxides under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids .

Mechanism of Action

Salvinorin B propoxymethyl ether exerts its effects primarily through its interaction with the kappa-opioid receptor. It acts as a potent agonist at this receptor, leading to the activation of G-protein coupled signaling pathways. This activation results in various physiological effects, including analgesia, sedation, and modulation of mood and perception . The compound’s G-protein biased signaling is associated with fewer side effects compared to traditional kappa-opioid receptor agonists .

Comparison with Similar Compounds

Salvinorin B propoxymethyl ether is compared with other similar compounds, such as:

This compound is unique due to its specific structural modifications, which enhance its pharmacological properties and make it a valuable tool in scientific research.

Properties

Molecular Formula

C25H34O8

Molecular Weight

462.5 g/mol

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-(propoxymethoxy)-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C25H34O8/c1-5-9-31-14-32-18-11-17(22(27)29-4)24(2)8-6-16-23(28)33-19(15-7-10-30-13-15)12-25(16,3)21(24)20(18)26/h7,10,13,16-19,21H,5-6,8-9,11-12,14H2,1-4H3/t16-,17-,18-,19-,21-,24-,25-/m0/s1

InChI Key

WNDQODUGHMFWNT-BYDLNXCSSA-N

Isomeric SMILES

CCCOCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC

Canonical SMILES

CCCOCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC

Origin of Product

United States

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